![molecular formula C22H24N4O2 B2908486 N1-(2-(dimethylamino)-2-phenylethyl)-N2-(2-methylquinolin-4-yl)oxalamide CAS No. 941932-21-4](/img/structure/B2908486.png)
N1-(2-(dimethylamino)-2-phenylethyl)-N2-(2-methylquinolin-4-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
Quinoline derivatives are prepared by sequential quinoline synthesis, chlorination, and substitution reaction followed by reaction of resulting amine with different aryl isocyanates . A new quinoline allied pyrazole analogue was designed using 3-(dimethylamino)-1-(2-methylquinoline-3-yl)prop-2-one intermediate .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .Chemical Reactions Analysis
The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Aplicaciones Científicas De Investigación
Therapeutic Applications and Mechanistic Insights
Tetrahydroisoquinolines (THIQs) in Therapeutics : THIQ derivatives have been extensively researched for their therapeutic activities, showing promising outcomes in drug discovery, particularly for cancer and central nervous system (CNS) disorders. The US FDA's approval of trabectedin, a THIQ derivative, for soft tissue sarcomas underscores the anticancer potential of these compounds. Their applications extend to infectious diseases like malaria, tuberculosis, HIV, HSV infection, and leishmaniasis, demonstrating a broad spectrum of potential therapeutic uses (I. Singh & P. Shah, 2017).
Nitrogen Heterocycles in Pharmaceuticals : Nitrogen heterocycles represent a crucial structural component in the development of pharmaceuticals, with a significant portion of FDA-approved drugs containing such frameworks. These compounds are vital for creating drugs with varied therapeutic effects, highlighting their importance in medicinal chemistry and drug design (Edon Vitaku, David T. Smith, & J. T. Njardarson, 2014).
Isoquinoline N-oxides and Their Pharmacological Activities : Research on natural isoquinoline alkaloids and their N-oxides from plant species has revealed their antimicrobial, antibacterial, and antitumor activities. These findings suggest that isoquinoline N-oxides alkaloids could serve as leads for novel drug discoveries, underscoring their potential in developing new therapeutic agents with unique mechanisms of action (V. Dembitsky, T. Gloriozova, & V. Poroikov, 2015).
Metabolism of Antimalarial Agents : The metabolism of 8-aminoquinoline antimalarial agents, closely related to the structural framework of interest, has been a critical area of study. These compounds' metabolic pathways are of significant interest due to their potential toxic effects in individuals with specific genetic conditions, such as glucose-6-phosphate dehydrogenase deficiency. Understanding the metabolism of these compounds is crucial for developing safer and more effective antimalarial therapies (A. Strother, I. M. Fraser, R. Allahyari, & B. E. Tilton, 1981).
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-phenylethyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-15-13-19(17-11-7-8-12-18(17)24-15)25-22(28)21(27)23-14-20(26(2)3)16-9-5-4-6-10-16/h4-13,20H,14H2,1-3H3,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQJDXLRLBAQJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CC=CC=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)-2-phenylethyl)-N2-(2-methylquinolin-4-yl)oxalamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.